molecular formula C12H11N5NaO6P B13830346 3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-,monosodium salt(9ci)

3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-,monosodium salt(9ci)

Cat. No.: B13830346
M. Wt: 375.21 g/mol
InChI Key: GNXWHHAZRUADAY-OUTCZKRVSA-M
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Description

This compound (CAS: 103213-51-0) is a modified adenosine analog characterized by an etheno-bridged imidazo[2,1-i]purine core linked to a β-D-ribofuranosyl moiety with a 2,3-O-phosphinico group. The monosodium salt enhances solubility, making it suitable for biochemical and pharmacological studies. Structurally, it belongs to the class of 1,N6-ethenoadenosine derivatives, which are known for their fluorescent properties and roles in nucleotide signaling pathways .

Properties

Molecular Formula

C12H11N5NaO6P

Molecular Weight

375.21 g/mol

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-imidazo[2,1-f]purin-3-yl-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C12H12N5O6P.Na/c18-8-9-6(3-21-24(19,20)23-9)22-12(8)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18H,3H2,(H,19,20);/q;+1/p-1/t6-,8-,9-,12-;/m1./s1

InChI Key

GNXWHHAZRUADAY-OUTCZKRVSA-M

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN5C4=NC=C5)O)OP(=O)(O1)[O-].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=CN5C4=NC=C5)O)OP(=O)(O1)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt typically involves the alkylation of adenosine at the N1-position. This is followed by cyclization to form the cyclic monophosphate structure. The reaction conditions often include the use of chloroacetaldehyde as the alkylating agent, and the process is carried out under controlled temperature and pH conditions to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yield and purity. The final product is usually obtained as a lyophilized crystalline powder, which is then purified and tested for quality assurance .

Chemical Reactions Analysis

Types of Reactions

1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt is widely used in scientific research, particularly in the following areas:

    Chemistry: It is used to study the properties and reactions of cyclic nucleotides.

    Biology: This compound is used to investigate cellular signaling pathways, particularly those involving cyclic adenosine monophosphate.

    Medicine: Research involving this compound helps in understanding the mechanisms of various diseases and the development of potential therapeutic agents.

    Industry: It is used in the development of biochemical assays and diagnostic tools

Mechanism of Action

The mechanism of action of 1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt involves its role as a second messenger in cellular signaling pathways. It activates protein kinase A by binding to its regulatory subunits, leading to the release of active catalytic subunits. This activation triggers a cascade of phosphorylation events that regulate various cellular processes, including metabolism, gene expression, and cell proliferation .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The compound is part of a broader family of etheno-modified purines. Key structural analogs include:

Compound Name CAS Number Key Structural Features Biological Relevance
1,N6-Ethenoadenosine 5’-monophosphate disodium salt 103213-41-8 Disodium salt; 5’-monophosphate group Fluorescent probe for studying nucleotide-protein interactions
3H-Imidazo[2,1-i]purine-5-thiol ribosylpyrophosphate N/A 5-thiol substituent; ribosylpyrophosphate backbone Precursor for platelet aggregation-inducing adenosine derivatives
8-Azido-1,N6-etheno-ATP 66895-05-4 Azido group at position 8; triphosphate chain Photoaffinity labeling tool for ATP-binding proteins
1,N6-Etheno-2'-deoxyadenosine 5’-triphosphate (ε-dATP) 81004-54-8 2’-deoxyribose; triphosphate chain Substrate for DNA polymerases in mutagenesis studies

Key Observations :

  • Phosphate Modifications: The monosodium salt (103213-51-0) has a single phosphinico group, whereas ε-dATP (81004-54-8) features a triphosphate chain, enhancing its role in energy-dependent processes .
  • Sugar Modifications : The 2’-deoxy variant (81004-54-8) lacks a hydroxyl group at the 2’ position, increasing its stability in DNA replication compared to ribose-containing analogs .
  • Functional Groups : The 5-thiol (CAS: N/A) and 8-azido (66895-05-4) derivatives introduce reactive groups for covalent binding or crosslinking, expanding their utility in mechanistic studies .
Physicochemical Properties
  • Solubility: The monosodium salt (103213-51-0) has higher aqueous solubility than non-ionic analogs (e.g., M1Gx-A) due to its charged phosphate group .
  • Stability: The 2,3-O-phosphinico group may confer resistance to phosphatase degradation compared to 5’-monophosphate derivatives (103213-41-8) .
  • LogP : Experimental LogP for 103213-51-0 is 0.07 (), indicating moderate hydrophilicity, while azido-modified analogs (e.g., 66895-05-4) are more lipophilic due to the azido group .

Biological Activity

3H-Imidazo[2,1-i]purine, 3-(2,3-O-phosphinico-b-D-ribofuranosyl)-, monosodium salt (9ci) is a unique compound belonging to the class of imidazo-purines. Its structure includes a ribofuranosyl moiety that enhances its biological interactions and potential applications in biochemical research. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3H-Imidazo[2,1-i]purine is C12H14N5O6P with a molecular weight of 355.24 g/mol. The compound's phosphorylated derivative nature contributes significantly to its biological activity, particularly in the context of nucleotide metabolism and signaling pathways.

Biological Activities

3H-Imidazo[2,1-i]purine exhibits several notable biological activities:

Synthesis Methods

The synthesis of 3H-Imidazo[2,1-i]purine derivatives typically involves multi-step organic reactions that include:

  • Formation of the Imidazo-Purine Core : Initial steps often involve the condensation of appropriate precursors to form the imidazo-purine structure.
  • Phosphorylation : The introduction of phosphate groups is achieved through reactions with phosphoric acid derivatives, enhancing the solubility and biological activity.
  • Purification : The final products are purified using chromatographic techniques to ensure high purity for biological testing.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Adenosine Receptor Binding Assays : In one study, various imidazo-purines were tested for their affinity towards rat brain A1 and A2A ARs. The most potent compounds exhibited Ki values in the nanomolar range, indicating strong receptor binding capabilities .
  • Cytotoxicity Tests : Related compounds were evaluated against human tumor cell lines (e.g., LCLC-103H). Results demonstrated significant cytotoxic effects, suggesting potential applications in cancer treatment .
  • Pharmacokinetics Studies : Research highlighted the importance of solubility and lipophilicity in determining the bioavailability of these compounds. Modifications to enhance water solubility were shown to improve pharmacokinetic profiles significantly .

Comparative Analysis

The following table summarizes key features of 3H-Imidazo[2,1-i]purine compared to other relevant compounds:

Compound NameStructural FeaturesUnique AspectsBiological Activity
3H-Imidazo[2,1-i]purineImidazo-purine core with ribofuranosyl moietyPhosphorylated derivativeEnzyme probe; potential antitumor agent
CladribinePurine derivative used in therapySignificant anti-tumor propertiesAnticancer agent
AdenosineNatural nucleosideKey role in energy transferModulates physiological responses

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